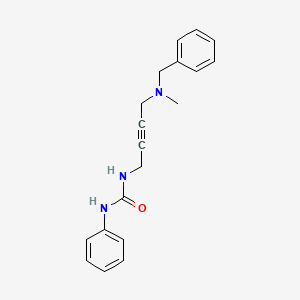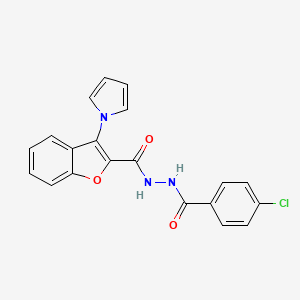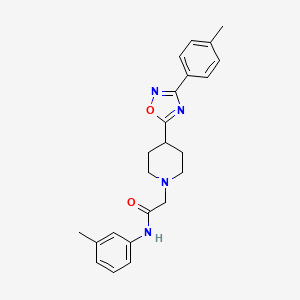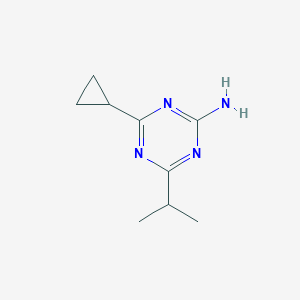
1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These types of structures are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized using various methods . For instance, one method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on pyrimidine derivatives, such as the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate, highlights the potential of 1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea in synthesizing novel organic compounds. These reactions can lead to the formation of compounds with unique structural features and potentially useful chemical properties (Yamanaka, Niitsuma, & Sakamoto, 1979).
Pharmacological Applications
The synthesis and pharmacological screening of novel pyrimidine derivatives indicate that compounds structurally related to this compound can exhibit significant biological activities. These activities include anti-inflammatory, analgesic, cytotoxic, and antitubercular effects, suggesting their potential use in developing new therapeutic agents (Bhat, Kumar, Nisar, & Kumar, 2014).
Material Science and Supramolecular Chemistry
The strong dimerization of ureidopyrimidinones via quadruple hydrogen bonding highlights the utility of pyrimidine derivatives in material science, particularly in designing supramolecular architectures. These findings are crucial for developing new materials with specific mechanical, optical, or electronic properties (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Anticancer Research
The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents underscore the relevance of pyrimidine derivatives in oncological research. These compounds, by targeting specific cancer cell lines, offer a pathway to discovering new drugs for cancer therapy, demonstrating the potential impact of this compound derivatives in medicinal chemistry (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Future Directions
Properties
IUPAC Name |
1-phenyl-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(19-13-6-2-1-3-7-13)18-12-14-17-9-8-15(20-14)21-10-4-5-11-21/h1-3,6-9H,4-5,10-12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVVBECAWDAOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2664651.png)


![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide](/img/structure/B2664657.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664662.png)
![N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2664663.png)


![3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2664666.png)
![Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![N-[[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2664669.png)
![3-(Benzenesulfonyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2664670.png)
